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molecular formula C7H6FIO B3041511 2-Fluoro-3-iodobenzyl alcohol CAS No. 307975-02-6

2-Fluoro-3-iodobenzyl alcohol

Cat. No. B3041511
M. Wt: 252.02 g/mol
InChI Key: LKTRXJWENDDHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450341B2

Procedure details

Trimethyl borate (1.92 mL, 17.2 mmol) was added dropwise to a stirred solution of 2-fluoro-3-iodobenzoic acid (preparation 22b, 4.39 g, 16.5 mmol) in tetrahydrofuran (25 mL) at 0° C. and the mixture was stirred for a further 15 minutes at this temperature. Then borane-methyl sulfide complex (10 M, 4.4 mL, 44 mmol) in tetrahydrofuran (3 mL) was added dropwise to the mixture at 0° C. and the mixture was then allowed to warm to room temperature. After 1 hour, the mixture was carefully quenched by dropwise addition of methanol (10 mL). After stirring overnight, the mixture was concentrated in vacuo and ethyl acetate was added to the residue. The organic layer was washed with saturated aqueous potassium carbonate solution, brine, dried (MgSO4) and evaporated to give the title compound (4.03 g, 97%) as an oil.
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
B(OC)(OC)OC.[F:8][C:9]1[C:17]([I:18])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=[O:12]>O1CCCC1>[F:8][C:9]1[C:17]([I:18])=[CH:16][CH:15]=[CH:14][C:10]=1[CH2:11][OH:12]

Inputs

Step One
Name
Quantity
1.92 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
4.39 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1I
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 15 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was carefully quenched by dropwise addition of methanol (10 mL)
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous potassium carbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC=C1I)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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